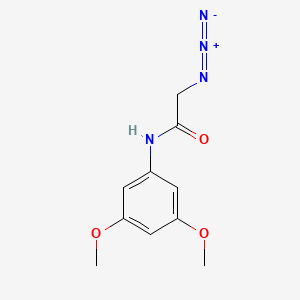

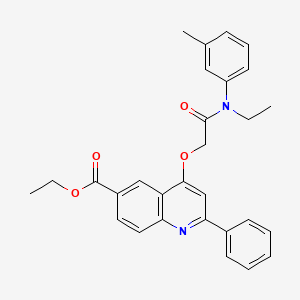

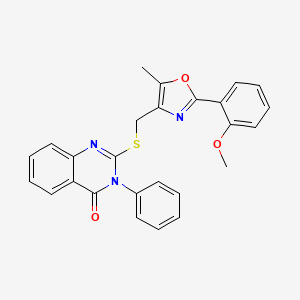

1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

カタログ番号 B2675011

CAS番号:

894016-54-7

分子量: 455.53

InChIキー: YRLZXFWRBNXMDN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, also known as AZIN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

科学的研究の応用

Sequential Migration of Sulfonyl Groups in Synthesis

- Research Focus : A study by Heo et al. (2020) described the sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines, using a simple thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides. This process leads to the formation of C-sulfonylated 1,4-diazepines (Heo et al., 2020).

Phosphine-Catalyzed Synthesis

- Research Focus : Zhang et al. (2019) reported a novel phosphine-catalyzed intermolecular cyclization, which serves as a method for constructing benzo[b]azepin-3-ones. This process demonstrates an unusual annulation through a phosphine-catalyzed α-umpolung addition followed by an aldol reaction (Zhang et al., 2019).

Influence of Azide Structure and Solvent

- Research Focus : Benati et al. (1999) investigated the reactions of benzocyclic β-keto esters with various sulfonyl azides. Their findings highlight how the electronic features of sulfonyl azide and solvent polarity affect the occurrence of azidation and Favorskii-type ring contraction (Benati et al., 1999).

Synthesis of Aminobenzo[b]thiophenes

- Research Focus : Androsov et al. (2010) explored the synthesis of 3-aminobenzo[b]thiophenes, demonstrating a simple, efficient one-pot synthesis route. This method involves base-catalyzed transformation of specific phenyl compounds (Androsov et al., 2010).

Photoisomerization Studies

- Research Focus : Kowalewski and Margaretha (1993) conducted studies on the photoisomerization of certain cyclic sulfoxides, leading to oxathiepin-4-ones and subsequent ring contractions and eliminations under specific conditions (Kowalewski & Margaretha, 1993).

Use of Sulfonyl-1,2,3-triazoles in Heterocyclic Synthesis

- Research Focus : Zibinsky and Fokin (2013) described the use of 1-sulfonyl-1,2,3-triazoles in synthesizing heterocyclic compounds, highlighting their role as precursors to reactive intermediates used in various transformations (Zibinsky & Fokin, 2013).

特性

IUPAC Name |

1-(azepan-1-yl)-2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c27-23(24-13-5-1-2-6-14-24)16-25-15-22(20-7-3-4-8-21(20)25)32(30,31)17-18-9-11-19(12-10-18)26(28)29/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLZXFWRBNXMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)

![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)

![N-{4-[([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2674943.png)

![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)